molecular formula C4H4N2O3 B13509447 5-Aminooxazole-4-carboxylic acid

5-Aminooxazole-4-carboxylic acid

Cat. No.: B13509447
M. Wt: 128.09 g/mol
InChI Key: QPQATANMPQAAGP-UHFFFAOYSA-N
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Description

5-Aminooxazole-4-carboxylic acid: is a heterocyclic compound containing both an oxazole ring and an amino group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminooxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-2-oxazoline with carbon dioxide under high pressure can yield this compound . Another method involves the cyclization of 2-amino-2-oxazoline with phosgene in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Aminooxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Biological Activity

5-Aminooxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by its amino and carboxylic acid functional groups, exhibits potential in various therapeutic applications, including antiviral, anticancer, and immunomodulatory effects.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its affinity for specific targets.
  • Ionic Interactions : The carboxylic acid group can engage in ionic interactions, influencing enzyme and receptor activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties. For example, certain compounds within this class have shown effectiveness against human herpes virus type-1 (HHV-1), inhibiting its replication in cultured cells .

Anticancer Properties

Research indicates that this compound and its derivatives can suppress tumor growth. In vitro studies revealed that these compounds inhibited the proliferation of various cancer cell lines while exhibiting low toxicity levels. Notably, specific derivatives were found to modulate signaling pathways associated with apoptosis in cancer cells .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory capabilities. It demonstrated the ability to inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharide, suggesting potential applications in treating autoimmune disorders .

Data Table: Biological Activities of this compound Derivatives

Activity Type Effect Reference
AntiviralInhibition of HHV-1 replication
AnticancerInhibition of tumor cell proliferation
ImmunomodulatorySuppression of lymphocyte proliferation
Enzyme InhibitionTargeting receptor tyrosine kinases

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of 5-aminooxazole derivatives, researchers observed that specific compounds significantly reduced HHV-1 replication in A-549 cells. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of various oxazolo[5,4-d]pyrimidine derivatives derived from this compound. The results indicated that these compounds not only inhibited cancer cell growth but also induced apoptosis through modulation of key signaling pathways involved in cell survival and death .

Properties

IUPAC Name

5-amino-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-3-2(4(7)8)6-1-9-3/h1H,5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQATANMPQAAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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